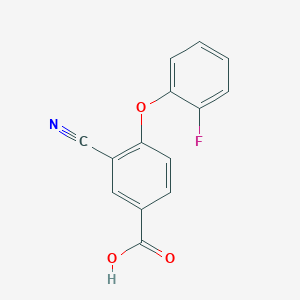

3-Cyano-4-(2-fluorophenoxy)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1056952-13-6 |

|---|---|

Molecular Formula |

C14H8FNO3 |

Molecular Weight |

257.22 g/mol |

IUPAC Name |

3-cyano-4-(2-fluorophenoxy)benzoic acid |

InChI |

InChI=1S/C14H8FNO3/c15-11-3-1-2-4-13(11)19-12-6-5-9(14(17)18)7-10(12)8-16/h1-7H,(H,17,18) |

InChI Key |

HOGWVAHDTCSWQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(=O)O)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Cyano 4 2 Fluorophenoxy Benzoic Acid

Retrosynthetic Analysis of the 3-Cyano-4-(2-fluorophenoxy)benzoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the key disconnections involve the three main components: the diaryl ether linkage, the cyano group, and the carboxylic acid group.

The primary disconnections for the target molecule are:

C-O bond of the diaryl ether: This is a common disconnection, leading to a substituted phenol (B47542) and an aryl halide. amazonaws.comyoutube.com In this case, it would yield 2-fluorophenol (B130384) and a substituted benzoic acid derivative.

C-CN bond: The cyano group can be introduced from an amino group via a diazonium salt, suggesting a Sandmeyer-type reaction. wikipedia.org This retrosynthetic step transforms the cyano group into an amino group.

C-COOH bond: The carboxylic acid can be envisioned as the product of the oxidation of a methyl group, a common and reliable transformation in aromatic systems. libretexts.org

Based on these disconnections, a plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised. These approaches focus on the sequential construction of the molecule, incorporating key reactions for forming the diaryl ether linkage and introducing the cyano and carboxylic acid functionalities.

Multi-Step Synthetic Strategies from Precursors

A common strategy for synthesizing complex aromatic molecules like this compound involves a multi-step sequence starting from readily available precursors. The order of reactions is crucial to avoid unwanted side reactions and to ensure compatibility of the functional groups at each stage.

A potential multi-step synthesis could begin with a substituted toluene (B28343), such as 4-chloro-3-nitrotoluene (B146361). The synthesis would then proceed through the following key steps:

Formation of the diaryl ether: Reaction of 4-chloro-3-nitrotoluene with 2-fluorophenol.

Reduction of the nitro group: Conversion of the nitro group to an amino group.

Introduction of the cyano group: Diazotization of the amino group followed by cyanation.

Formation of the carboxylic acid: Oxidation of the methyl group.

The table below outlines a possible reaction sequence with corresponding reagents.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 4-chloro-3-nitrotoluene & 2-fluorophenol | Copper catalyst, Base (e.g., K2CO3) | 4-(2-fluorophenoxy)-3-nitrotoluene |

| 2 | 4-(2-fluorophenoxy)-3-nitrotoluene | Reducing agent (e.g., SnCl2/HCl) | 3-amino-4-(2-fluorophenoxy)toluene |

| 3 | 3-amino-4-(2-fluorophenoxy)toluene | 1. NaNO2, HCl2. CuCN | 3-cyano-4-(2-fluorophenoxy)toluene |

| 4 | 3-cyano-4-(2-fluorophenoxy)toluene | Oxidizing agent (e.g., KMnO4) | This compound |

Functional Group Transformations and Coupling Reactions for Phenoxybenzoic Acid Derivatives

The synthesis heavily relies on functional group interconversions and coupling reactions. ub.eduelte.huimperial.ac.ukvanderbilt.edu Key transformations include the reduction of a nitro group to an amine, the conversion of an amine to a nitrile, and the oxidation of a methyl group to a carboxylic acid. The formation of the diaryl ether is a critical coupling reaction.

These transformations must be chosen carefully to be compatible with the other functional groups present in the molecule at each step. For instance, a strong oxidizing agent used to form the carboxylic acid could potentially react with other parts of the molecule if not chosen correctly.

Introduction of the Cyano Group via Diazotization and Cyanation (e.g., Sandmeyer-type procedures)

The introduction of the cyano group onto the aromatic ring is effectively achieved through the Sandmeyer reaction. nih.govmasterorganicchemistry.com This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com

The process begins with the formation of a diazonium salt from the aromatic amine using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). masterorganicchemistry.comgoogle.com The resulting diazonium salt is then reacted with copper(I) cyanide to yield the corresponding aryl nitrile. masterorganicchemistry.comresearchgate.net

General Reaction Scheme for Sandmeyer Cyanation: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + CuCN → Ar-CN + N₂ + CuX

This method is widely used for the synthesis of aromatic nitriles due to its reliability and the ready availability of aromatic amines as starting materials. numberanalytics.comnumberanalytics.com

Formation of the Diaryl Ether Linkage (e.g., Ullmann-like ether synthesis)

The diaryl ether linkage in this compound is typically formed via an Ullmann condensation or a similar copper-catalyzed coupling reaction. synarchive.comwikipedia.org The classical Ullmann ether synthesis involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgacs.orgorganic-chemistry.org

Modern modifications of the Ullmann reaction often utilize ligands to accelerate the reaction and allow for milder reaction conditions. acs.orgorganic-chemistry.orgnih.gov The choice of solvent, base, and ligand can significantly impact the yield and reaction time. acs.orgorganic-chemistry.org

General Reaction Scheme for Ullmann Ether Synthesis: Ar-X + Ar'-OH + Base --(Cu catalyst)--> Ar-O-Ar' + HX + Base-H

In the context of synthesizing the target molecule, this would involve the reaction of a substituted aryl halide (e.g., 4-chloro-3-cyanobenzoic acid derivative) with 2-fluorophenol.

| Catalyst System Components | Role in the Reaction |

| Copper Source (e.g., CuI, Cu2O) | Catalyzes the C-O bond formation. acs.orgorganic-chemistry.org |

| Base (e.g., K2CO3, Cs2CO3) | Deprotonates the phenol to form the more nucleophilic phenoxide. acs.orgorganic-chemistry.org |

| Ligand (optional) | Accelerates the reaction and allows for milder conditions. acs.orgorganic-chemistry.orgnih.gov |

| Solvent (e.g., DMF, NMP) | A high-boiling polar aprotic solvent is typically used. wikipedia.org |

Carboxylic Acid Group Formation (e.g., Oxidation of Methyl Groups)

The carboxylic acid functionality is commonly introduced by the oxidation of a methyl group on the aromatic ring. libretexts.org This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. rsc.org The reaction is typically carried out under heating in an aqueous solution.

The benzylic position of the methyl group is particularly susceptible to oxidation. libretexts.org The reaction proceeds through a series of steps, ultimately converting the methyl group to a carboxylate salt, which is then protonated to yield the carboxylic acid.

Common Oxidizing Agents for Methyl Group Oxidation:

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat. rsc.org |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄. |

| Catalytic Air Oxidation | Industrial processes may use transition metal catalysts and air. rsc.org |

For the synthesis of this compound, the methyl group of an appropriate toluene precursor would be oxidized in one of the final steps of the synthetic sequence. organic-chemistry.orggoogle.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The synthesis of this compound typically involves a multistep process, with the key steps being the formation of the diaryl ether bond and the introduction of the cyano group. While specific optimization studies for this exact molecule are not extensively detailed in publicly available literature, general principles for analogous syntheses can be applied. The core of the synthesis often relies on nucleophilic aromatic substitution, such as an Ullmann condensation or a similar copper-catalyzed reaction, between a substituted halobenzoic acid and 2-fluorophenol. The introduction of the cyano group is commonly achieved through a Sandmeyer reaction from a corresponding amino precursor. google.com

Optimization of these reaction pathways focuses on several key parameters to maximize yield and purity:

Catalyst System: In diaryl ether synthesis, the choice of copper catalyst (e.g., CuI, Cu2O) and ligand is critical.

Base: The selection of the base (e.g., K2CO3, Cs2CO3, NaOH) can significantly influence the reaction rate and yield by modulating the nucleophilicity of the phenol.

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or DMA are often employed to facilitate the reaction at elevated temperatures.

Temperature and Reaction Time: Careful control of the temperature profile and reaction duration is necessary to ensure complete conversion while minimizing the formation of byproducts.

For the Sandmeyer reaction, optimization involves controlling the temperature of the diazotization step (typically 0–5 °C) and the subsequent cyanation step to ensure the stability of the diazonium salt and achieve a high conversion rate. google.com

While direct yield optimization data for the title compound is scarce, the synthesis of a structurally related compound, 3-cyano-4-ethoxybenzoic acid, provides insight into the conditions used for derivatization, which often require optimization. For instance, its conversion to an oxadiazole derivative involved precise control of reagents, temperature, and reaction time, achieving a 79% yield. chemicalbook.com

Table 1: Illustrative Reaction Conditions for a Derivatization of a Related Compound This table shows the conditions for the synthesis of an oxadiazole from 3-cyano-4-ethoxybenzoic acid, illustrating the types of parameters that are optimized.

| Parameter | Condition |

| Starting Material | 3-cyano-4-ethoxybenzoic acid |

| Reagents | HOBt, EDCI, N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide |

| Solvent | N,N-dimethyl-formamide (DMF) |

| Temperature | 20 °C initially, then heated to 130 °C |

| Duration | 20 min + 30 min at room temp, then 35 min at 130 °C |

| Special Conditions | Microwave irradiation |

| Final Yield | 79% |

Data sourced from a synthetic procedure for a derivative of 3-cyano-4-ethoxybenzoic acid. chemicalbook.com

Derivatization Strategies for Analogues of this compound

The structural framework of this compound offers multiple sites for modification, allowing for the systematic development of analogues. These strategies primarily target the benzoic acid moiety, the fluorophenoxy moiety, or involve the incorporation of entirely new heterocyclic systems.

Substituent Modifications on the Benzoic Acid Moiety

The benzoic acid portion of the molecule is a prime target for derivatization. Modifications can be made to the aromatic ring itself or to the carboxylic acid functional group. Up to four of the free hydrogen atoms on the benzene (B151609) ring can be replaced with a variety of substituents to modulate the electronic and steric properties of the molecule. google.com Furthermore, the carboxylic acid group is a versatile handle for a wide range of chemical transformations.

Common modifications include:

Ring Substitution: Introduction of additional substituents such as halogens (F, Cl, Br, I), hydroxyl groups, or alkoxy groups onto the benzoic acid ring. google.com

Carboxylic Acid Derivatization: Conversion of the -COOH group into esters, amides, or acyl halides. google.com This is a common strategy to couple the molecule to other chemical entities or to alter its physicochemical properties. For instance, reacting the carboxylic acid with various amines can produce a library of benzamide (B126) derivatives. nih.gov

Table 2: Examples of Substituent Modifications on the Benzoic Acid Moiety

| Modification Type | Functional Group Introduced | Potential Reagents/Reaction |

| Ring Substitution | Halogen (-F, -Cl) | Electrophilic Halogenation |

| Ring Substitution | Alkoxy (-OR) | Nucleophilic Substitution |

| Carboxyl Derivatization | Ester (-COOR) | Fischer Esterification (with alcohol) |

| Carboxyl Derivatization | Amide (-CONR₂) | Amide coupling (with amine, e.g., using EDCI) |

| Carboxyl Derivatization | Acyl Halide (-COX) | Reaction with SOCl₂ or (COCl)₂ |

Alterations of the Fluorophenoxy Moiety

The fluorophenoxy moiety provides another avenue for structural diversification. Modifications can involve changing the substituent on the phenoxy ring or altering the ether linkage itself. The Ullmann reaction is a common method for synthesizing such diaryl ethers, and by varying the phenol reactant, a wide range of analogues can be produced. nih.gov

Key alteration strategies include:

Substitution on the Phenoxy Ring: The fluorine atom can be replaced with other halogens (e.g., chlorine), alkyl groups (e.g., methyl), or electron-withdrawing groups (e.g., trifluoromethyl). nih.govgoogle.com The position of the substituent can also be moved to explore different isomers.

Replacement of the Phenoxy Group: The entire 2-fluorophenoxy group can be substituted with other aromatic or aliphatic ethers to significantly alter the molecule's spatial arrangement and properties.

Table 3: Examples of Alterations to the Fluorophenoxy Moiety

| Original Moiety | Modified Moiety Example | Type of Alteration |

| 2-Fluorophenoxy | 4-Methylphenoxy | Substituent change (F to CH₃) and position change (2- to 4-) nih.gov |

| 2-Fluorophenoxy | 2-Chloro-4-trifluoromethylphenoxy | Multiple substitutions (F to Cl, H to CF₃) google.com |

| Phenoxy | Isobutoxy | Replacement of aromatic ether with aliphatic ether |

Advanced Spectroscopic and Structural Characterization of 3 Cyano 4 2 Fluorophenoxy Benzoic Acid

Electronic Spectroscopy

Electronic spectroscopy is a pivotal technique for probing the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, insights into electronic transitions and conjugation systems can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

The presence of conjugated π systems in the phenyl and benzoic acid moieties typically results in π → π* transitions. These transitions, often intense, are characteristic of aromatic and unsaturated compounds. Additionally, the oxygen and nitrogen atoms with their non-bonding electrons (n-electrons) can lead to n → π* transitions, which are generally of lower intensity. The specific absorption maxima (λmax) would be influenced by the solvent polarity. In similar aromatic carboxylic acids, distinct absorption bands are often observed in the UV region. For instance, benzoic acid derivatives commonly exhibit characteristic absorption peaks that can be influenced by substituents on the aromatic ring.

Table 1: Expected Electronic Transitions for 3-Cyano-4-(2-fluorophenoxy)benzoic acid

| Type of Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Phenyl rings, C=C, C=O | Ultraviolet (approx. 200-300 nm) |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C₁₄H₈FNO₃, the theoretical exact mass can be calculated. While direct experimental HRMS data is not available, a theoretical value can be determined.

Table 2: Theoretical Exact Mass of this compound

| Molecular Formula | Theoretical Exact Mass (Da) |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and fragmented, creating a unique pattern of fragment ions that can be used to confirm the structure. For this compound, characteristic fragmentation pathways can be predicted. The molecular ion peak [M]⁺ would be observed at m/z 257.

Key fragmentation would likely involve:

Loss of the carboxylic acid group (-COOH): This would result in a significant fragment ion.

Cleavage of the ether bond: This would separate the fluorophenoxy and cyanobenzoic acid moieties, leading to characteristic fragments for each part.

Decarbonylation (loss of CO): This is a common fragmentation pathway for aromatic acids.

Loss of the cyano group (-CN): This would also produce a distinct fragment ion.

Analysis of related phenoxybenzoic acids in mass spectrometry studies supports these predicted fragmentation pathways, such as the cleavage of the ether linkage and subsequent fragmentation of the resulting aromatic structures.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared to the theoretical percentages calculated from the proposed molecular formula to validate the empirical formula.

For C₁₄H₈FNO₃, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 65.38 |

| Hydrogen | H | 3.14 |

| Fluorine | F | 7.39 |

| Nitrogen | N | 5.45 |

Structure Activity Relationship Sar Studies of 3 Cyano 4 2 Fluorophenoxy Benzoic Acid Analogues

Elucidation of Key Pharmacophoric Features within the 3-Cyano-4-(2-fluorophenoxy)benzoic Acid Scaffold

The this compound scaffold is composed of several key pharmacophoric features that are essential for its biological activity. These include a hydrogen bond donor (carboxylic acid), hydrogen bond acceptors (cyano group, ether oxygen, fluorine), and two aromatic rings that can engage in various non-covalent interactions.

The benzoic acid moiety is a critical feature, with the carboxylic acid group often acting as a primary binding anchor to the biological target through the formation of strong hydrogen bonds or salt bridges with basic residues like arginine or lysine (B10760008) in a protein's active site. The acidity of this group, and therefore its ionization state at physiological pH, is influenced by the electronic nature of other substituents on the ring.

The cyano group at the 3-position of the benzoic acid ring is a potent electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly impacts the electronic distribution of the benzoic acid ring, thereby modulating the pKa of the carboxylic acid. This electronic influence can enhance the acidity of the carboxylic acid, potentially leading to stronger interactions with the target.

An interactive table summarizing these key features is provided below:

| Pharmacophoric Feature | Potential Interactions | Significance |

| Carboxylic Acid | Hydrogen bonding, Salt bridge formation | Primary binding anchor to the biological target. |

| Cyano Group | Hydrogen bonding, Dipole-dipole interactions | Modulates the electronic properties of the benzoic acid and acts as a secondary binding element. |

| Diaryl Ether Linkage | --- | Provides conformational flexibility and optimal orientation of the aromatic rings. |

| 2-Fluorophenoxy Ring | Hydrophobic interactions, π-stacking | Engages with hydrophobic pockets in the target protein. |

| Fluorine Atom | Hydrogen bonding, Halogen bonding | Enhances binding affinity and influences molecular conformation. |

Quantitative Analysis of Substituent Effects on Chemical Reactivity and Molecular Interactions

The systematic modification of substituents on the this compound scaffold allows for a quantitative analysis of their effects on chemical reactivity and molecular interactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic and steric properties of the molecule, which in turn affects its binding affinity and biological activity.

For instance, modifications to the benzoic acid ring can directly impact the acidity of the carboxylic acid. The introduction of additional EWGs would be expected to increase acidity, potentially strengthening ionic interactions with the target. Conversely, the addition of EDGs would decrease acidity.

Substitutions on the 2-fluorophenoxy ring can modulate its interaction with hydrophobic pockets. Increasing the lipophilicity of this ring with alkyl or other nonpolar groups could enhance van der Waals interactions. However, steric hindrance is also a critical factor; bulky substituents may prevent the molecule from fitting into the binding site.

A hypothetical quantitative analysis of substituent effects on the inhibitory concentration (IC50) against a target protein is presented in the interactive table below. This data illustrates how different substituents at various positions might influence activity.

| Compound | R1 (Benzoic Acid Ring) | R2 (Phenoxy Ring) | IC50 (nM) | pKa (Calculated) | LogP (Calculated) |

| 1 (Lead) | 3-CN | 2-F | 50 | 3.8 | 3.5 |

| 2 | 3-NO2 | 2-F | 35 | 3.6 | 3.6 |

| 3 | 3-Cl | 2-F | 45 | 3.9 | 3.9 |

| 4 | 3-CH3 | 2-F | 150 | 4.2 | 3.8 |

| 5 | 3-OCH3 | 2-F | 200 | 4.4 | 3.4 |

| 6 | 3-CN | 4-F | 75 | 3.8 | 3.5 |

| 7 | 3-CN | 2,4-diF | 40 | 3.7 | 3.6 |

| 8 | 3-CN | 2-Cl | 60 | 3.8 | 4.0 |

| 9 | 3-CN | 2-CH3 | 180 | 3.8 | 3.9 |

From this hypothetical data, it can be inferred that strong EWGs at the 3-position of the benzoic acid ring (like NO2) enhance activity, likely by increasing the acidity of the carboxylic acid. In contrast, EDGs like CH3 and OCH3 decrease activity. On the phenoxy ring, additional fluorine substitution (2,4-diF) appears beneficial, while a bulkier methyl group is detrimental.

Positional Isomerism and its Influence on Conformational Preferences and Interaction Profiles

The positions of the cyano and fluoro substituents are critical determinants of the molecule's three-dimensional shape and its ability to interact with a specific biological target. Positional isomerism can lead to significant changes in biological activity by altering the molecule's conformational preferences and the spatial arrangement of its key pharmacophoric features.

Similarly, the position of the fluorine atom on the phenoxy ring is crucial. A fluorine at the 2-position (ortho) can induce a twist in the diaryl ether bond, leading to a non-planar conformation. This specific conformation might be ideal for fitting into a particular binding site. Moving the fluorine to the 3-position (meta) or 4-position (para) would result in different conformational preferences and electronic distributions within the phenoxy ring, which could drastically alter the interaction profile with the target protein. A study on benzoic acid derivatives has shown that the location of substituents significantly influences their antibacterial activity. nih.govnih.gov

The following interactive table illustrates the hypothetical impact of positional isomerism on biological activity:

| Compound | Cyano Position (Benzoic Acid) | Fluoro Position (Phenoxy) | IC50 (nM) | Predicted Conformation |

| 1 (Lead) | 3 | 2 | 50 | Twisted |

| 10 | 2 | 2 | 500 | Planar (potential H-bond) |

| 11 | 4 | 2 | 120 | Twisted |

| 12 | 3 | 3 | 250 | Less Twisted |

| 13 | 3 | 4 | 180 | Planar |

This hypothetical data suggests that the 3-cyano and 2-fluoro substitution pattern is optimal, likely due to the specific twisted conformation it imparts, which is recognized by the target. Other positional isomers, which may favor more planar or differently twisted conformations, are significantly less active. This highlights the high degree of structural and conformational specificity required for potent biological activity in this class of compounds.

Computational Chemistry and Theoretical Modeling of 3 Cyano 4 2 Fluorophenoxy Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely utilized tool for predicting the properties of molecules. A typical DFT study of 3-Cyano-4-(2-fluorophenoxy)benzoic acid would involve the following analyses:

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which has rotational freedom around the ether linkage and the carboxylic acid group, multiple stable conformations may exist.

A detailed conformational analysis would be performed to map the potential energy surface of the molecule. This involves systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. The results would identify the global minimum energy conformer (the most stable shape) and other low-energy local minima. This information is crucial as the molecular conformation dictates its physical and chemical properties.

Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, this analysis would pinpoint the distribution of these frontier orbitals, indicating which parts of the molecule are most involved in electronic transitions and potential reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species.

Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. An MEP analysis of this compound would highlight the electron-rich areas, likely around the oxygen atoms of the carboxylic acid and ether groups and the nitrogen of the cyano group, and the electron-poor areas, likely around the acidic hydrogen.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which corresponds to stabilizing intramolecular interactions.

By quantifying the energy of these donor-acceptor interactions, NBO analysis can explain the stability conferred by phenomena such as hyperconjugation and resonance. For the target molecule, NBO analysis would provide insights into the delocalization of electrons across the aromatic rings, the nature of the hybridization of the atoms, and the strength of the various intramolecular bonds and interactions.

Global Reactivity Descriptors (e.g., Fukui functions)

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Alongside these global descriptors, Fukui functions are local reactivity descriptors. They indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule by analyzing the change in electron density when an electron is added or removed. This analysis would provide a quantitative ranking of the reactivity of different atoms in this compound.

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movements of the atoms in this compound, often in the presence of a solvent like water, by solving Newton's equations of motion.

This would allow for the exploration of conformational flexibility, the study of how the molecule interacts with its environment (e.g., solvent molecules), and the calculation of various thermodynamic properties. MD simulations could provide a deeper understanding of the molecule's behavior in a more realistic, dynamic context than static quantum chemical calculations alone.

Investigation of Dynamic Behavior and Conformational Flexibility

The dynamic behavior and conformational flexibility of this compound are crucial for understanding its interactions with biological targets. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. An MD simulation of this compound would likely reveal flexibility primarily around the ether linkage connecting the two aromatic rings.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over a series of time steps. The resulting trajectory provides insights into the molecule's movement and conformational changes. Analysis of this trajectory could reveal the most stable conformations and the energy barriers between them.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Flexibility |

| C-O-C-C | Defines the relative orientation of the two aromatic rings | High |

| O-C-C-C (benzoic acid ring) | Defines the orientation of the ether linkage relative to the benzoic acid ring | Low |

| C-C-C-N (cyano group) | Defines the orientation of the cyano group | Low |

| C-C-C-F (fluoro group) | Defines the orientation of the fluoro group | Low |

This table is illustrative and based on the general principles of conformational analysis.

Solvent Effects on Molecular Conformation and Interaction

The solvent environment can significantly influence the conformation and interactions of a molecule. For this compound, the polarity of the solvent would affect the orientation of the polar cyano and carboxylic acid groups. In polar solvents, these groups would likely be oriented to maximize interactions with the solvent molecules. In nonpolar solvents, intramolecular interactions might be more favored.

Studies on benzoic acid have shown that the aspect ratio of its crystals, a reflection of its intermolecular interactions, decreases with increasing solvent polarity. rsc.org This suggests that the solvent plays a crucial role in mediating the interactions between benzoic acid molecules. Similar effects could be expected for this compound.

Computational methods such as MD simulations with explicit solvent models can be used to study these effects in detail. By simulating the molecule in different solvents, it is possible to observe changes in its conformational preferences and hydrogen bonding patterns. This information is valuable for understanding its behavior in different biological environments and for designing crystallization experiments.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. While no specific QSAR or QSPR studies on this compound were found, these methods are widely used in drug discovery and materials science.

For a series of derivatives of this compound, a QSAR study could be performed to identify the structural features that are important for a particular biological activity. nih.gov This would involve calculating a set of molecular descriptors for each compound, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). These descriptors would then be correlated with the biological activity using statistical methods like multiple linear regression or partial least squares.

A hypothetical QSAR study on derivatives of this compound might reveal that the electronic properties of the substituents on the aromatic rings are critical for activity. For example, electron-withdrawing groups might enhance the binding affinity to a particular target.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR

| Descriptor Type | Example Descriptors | Potential Influence |

| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | Electrostatic interactions, reactivity |

| Steric | Molecular weight, molecular volume, surface area | Binding pocket fit, accessibility |

| Hydrophobic | LogP, solvent accessible surface area | Membrane permeability, hydrophobic interactions |

| Topological | Connectivity indices, shape indices | Overall molecular shape and branching |

This table provides general examples of descriptors used in QSAR and QSPR studies.

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org This is often used to predict the binding mode of a small molecule ligand to a protein target. Virtual screening involves docking a large library of compounds into a target protein to identify potential hits. nih.govfrontiersin.org

While no specific docking studies of this compound have been reported, this technique could be applied to investigate its potential interactions with various biological targets. For example, based on its structural similarity to other kinase inhibitors, it could be docked into the active site of a kinase to explore its potential as a kinase inhibitor.

A docking simulation would typically involve preparing the 3D structures of the ligand and the protein, and then using a scoring function to evaluate the different possible binding poses. The results would provide a predicted binding affinity and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. For instance, in docking studies of other cyano-containing compounds, the cyano group has been shown to form hydrogen bonds with key amino acid residues in the target protein. mdpi.com

Free Energy Perturbation (FEP) Calculations for Design Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. FEP calculations are often used in lead optimization to predict the effect of chemical modifications on binding affinity.

Although no FEP studies specifically involving this compound are available, this methodology could be a powerful tool for its rational design. For example, FEP could be used to predict whether replacing the fluoro group with a different substituent would improve its binding affinity to a target protein. nih.gov

FEP calculations are computationally expensive but can provide highly accurate predictions. They involve creating a thermodynamic cycle that connects the two states of interest and then running a series of MD simulations to calculate the free energy change along a non-physical pathway.

Analysis of Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds, play a critical role in molecular recognition and binding. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. The ether oxygen, the cyano nitrogen, and the fluorine atom can also act as hydrogen bond acceptors.

In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. researchgate.net It is highly likely that this compound would exhibit similar dimeric structures in its crystalline form. When bound to a biological target, the carboxylic acid group could form crucial hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), or histidine.

Computational methods can be used to analyze and visualize hydrogen bonding networks. For example, the analysis of MD trajectories or docked complexes can identify all potential hydrogen bonds and their geometries (i.e., distances and angles).

Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound

| Group | Potential Role |

| Carboxylic acid (-COOH) | Hydrogen bond donor and acceptor |

| Ether oxygen (-O-) | Hydrogen bond acceptor |

| Cyano nitrogen (≡N) | Hydrogen bond acceptor |

| Fluorine (-F) | Weak hydrogen bond acceptor |

This table outlines the potential hydrogen bonding capabilities of the functional groups in the molecule.

Halogen Bonding Interactions Involving Fluorine

In the computational and theoretical modeling of this compound, the role of the fluorine atom in halogen bonding is a subject of significant interest. Traditionally, halogen bonding is characterized by the interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. While this is most prominent for heavier halogens like iodine and bromine, fluorine, being the most electronegative element, typically exhibits a negative electrostatic potential, making it a weak halogen bond donor.

However, computational studies on various fluorinated aromatic compounds have revealed that fluorine can participate in halogen bonding under specific circumstances. beilstein-journals.org The strength and nature of these interactions are highly dependent on the electronic environment of the fluorine atom. For the fluorine in this compound, its position on the phenoxy ring influences its ability to form halogen bonds. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to map the molecular electrostatic potential (MEP) surface of the molecule. This allows for the visualization of electron-rich and electron-deficient regions.

Even if the fluorine atom itself does not act as a strong halogen bond donor, it significantly influences the electronic distribution of the aromatic ring to which it is attached. This modulation can, in turn, affect other non-covalent interactions. Furthermore, the fluorine atom can act as a halogen bond acceptor due to its high electronegativity and the presence of lone pairs. Computational models can predict the geometries and interaction energies of potential halogen bonds between the fluorine atom of this compound and various halogen bond donors.

The following table summarizes the key computational parameters often evaluated in the study of halogen bonding involving fluorine, based on general findings in the field.

| Interaction Parameter | Typical Computational Method | Significance in Halogen Bonding Analysis |

| Interaction Energy | Symmetry-Adapted Perturbation Theory (SAPT) | Quantifies the strength of the halogen bond. |

| Electrostatic Potential | DFT, Hartree-Fock | Identifies σ-holes and nucleophilic regions. |

| Interatomic Distances | Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) | Determines the proximity of interacting atoms. |

| Bond Angles | Geometry Optimization | Characterizes the directionality of the interaction. |

π-π Stacking and Aromatic Interactions

The presence of two aromatic rings in this compound—the cyanobenzoic acid ring and the fluorophenoxy ring—makes it a prime candidate for engaging in π-π stacking and other aromatic interactions. These non-covalent interactions are crucial in determining the molecule's conformation and its interactions with other molecules, such as biological macromolecules. Computational chemistry provides powerful tools to investigate the nature and strength of these interactions.

Theoretical modeling can predict the preferred orientation of the two aromatic rings relative to each other. While a coplanar arrangement might be expected to maximize orbital overlap, steric hindrance often leads to a twisted conformation. The dihedral angle between the two rings is a key parameter determined through geometry optimization calculations. The electronic nature of the substituents on each ring—the cyano and carboxylic acid groups on one, and the fluorine atom on the other—plays a critical role in modulating the electrostatic potential of the aromatic systems. The electron-withdrawing nature of the cyano and carboxyl groups creates a relatively electron-deficient π-system in the benzoic acid ring, while the fluorine atom has a more complex influence on the phenoxy ring.

Computational methods such as DFT and Møller-Plesset perturbation theory (MP2) are employed to calculate the interaction energies of different stacked or T-shaped arrangements of the aromatic rings. These calculations can dissect the contributions from various components of the interaction, including electrostatic, dispersion, and exchange-repulsion forces. nih.gov For instance, the interaction between the electron-deficient cyanobenzoic acid ring and an electron-rich aromatic system from another molecule would be electrostatically favorable.

The table below outlines common computational approaches and their applications in studying π-π stacking in molecules like this compound.

| Computational Approach | Information Gained | Relevance to Aromatic Interactions |

| Geometry Optimization | Dihedral angles, intermolecular distances | Predicts the 3D structure and relative orientation of aromatic rings. |

| Potential Energy Surface Scan | Rotational barriers, stable conformers | Identifies low-energy conformations governed by π-π interactions. |

| Energy Decomposition Analysis | Electrostatic, dispersion, exchange contributions | Elucidates the fundamental nature of the stacking forces. |

| Non-Covalent Interaction (NCI) Plots | Visualization of weak interactions | Maps the regions of π-π stacking and other non-covalent contacts. |

Hydrophobic Interactions and Desolvation Penalties

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in a solvent, typically water. ajchem-a.com These simulations can track the interactions of the molecule with surrounding water molecules over time, revealing how the solvent organizes itself around the hydrophobic surfaces. The disruption of the hydrogen-bonding network of water by the nonpolar parts of the molecule is energetically unfavorable and drives the association of hydrophobic molecules or moieties to minimize their contact with water.

The fluorine and cyano substituents, while polar, also influence the hydrophobic character of the aromatic rings. The introduction of fluorine can sometimes increase hydrophobicity. nih.gov Theoretical calculations can provide insights into how these functional groups modulate the hydrophobic surface area and the energetics of solvation and desolvation.

The following table summarizes computational methods used to assess hydrophobicity and desolvation.

| Computational Method | Key Output | Application to Hydrophobic Interactions |

| Molecular Dynamics (MD) Simulations | Solvation structure, radial distribution functions | Visualizes and quantifies the organization of solvent around the molecule. |

| Free Energy Perturbation (FEP) | Solvation free energy | Provides a rigorous calculation of the energy of transferring the molecule from vacuum to solvent. |

| MM/PBSA and MM/GBSA | Binding free energy components | Estimates the desolvation penalty upon binding to a target. |

| Solvent Accessible Surface Area (SASA) Calculation | Hydrophobic surface area | Correlates the exposed nonpolar surface with the magnitude of the hydrophobic effect. |

Mechanistic Organic Chemistry Studies of Reactions Involving 3 Cyano 4 2 Fluorophenoxy Benzoic Acid

Elucidation of Detailed Reaction Mechanisms for Synthetic Transformations

The synthesis of 3-Cyano-4-(2-fluorophenoxy)benzoic acid likely involves two key transformations: the formation of the diaryl ether linkage and the introduction of the cyano group.

Diaryl Ether Formation: The ether bond between the two phenyl rings is typically formed via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. nih.govwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): A common pathway involves the reaction of a 4-halo-3-cyanobenzoic acid derivative with 2-fluorophenoxide. For the SNAr mechanism to be efficient, the aromatic ring undergoing substitution must be "activated" by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In this case, the cyano (-CN) and carboxylic acid (-COOH) groups are strong EWGs, which facilitate the attack of the nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic 2-fluorophenoxide attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the diaryl ether.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.org Modern variations of the Ullmann synthesis use catalytic amounts of copper salts and can be performed under milder conditions, often accelerated by the use of ligands. beilstein-journals.orgprinceton.edu The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. wikipedia.org

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig reaction is another powerful method for C–O bond formation. nih.gov This reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with phenols. acs.orgacs.org The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the phenoxide, and reductive elimination of the diaryl ether product.

Introduction of the Cyano Group: The cyano group is often introduced using the Sandmeyer reaction . wikipedia.org This reaction provides a reliable method for converting an aromatic primary amine into a nitrile. google.com

Sandmeyer Reaction Mechanism: The process begins with the diazotization of an aromatic amine precursor (e.g., 3-amino-4-(2-fluorophenoxy)benzoic acid) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a stable aryl diazonium salt. lkouniv.ac.ingeeksforgeeks.org This salt is then treated with a copper(I) cyanide (CuCN) solution. wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orgbyjus.com It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas (N₂). geeksforgeeks.orgbyjus.com The aryl radical then reacts with the cyanide ion, often coordinated to a copper(II) species, to form the final benzonitrile (B105546) product and regenerate the Cu(I) catalyst. wikipedia.org

Identification and Characterization of Reactive Intermediates and Transition States

The synthetic transformations leading to this compound involve several key reactive intermediates.

Meisenheimer Complex: In the SNAr pathway for diaryl ether formation, the crucial intermediate is the Meisenheimer complex. wikipedia.org This is an anionic σ-complex where the negative charge from the attacking nucleophile is delocalized across the aromatic ring and stabilized by the electron-withdrawing cyano and carboxyl groups. nih.govresearchgate.net These complexes can sometimes be stable enough to be isolated and characterized, though in most synthetic reactions they exist as transient intermediates. nih.gov Recent studies suggest that some SNAr reactions may proceed through a concerted pathway, bypassing a stable Meisenheimer intermediate, with the intermediate structure representing the transition state. nih.govnih.gov

Aryl Diazonium Cation: This is the key intermediate in the Sandmeyer reaction. lkouniv.ac.in Formed from the diazotization of a primary arylamine, the aryl diazonium cation (Ar-N₂⁺) is a relatively stable species due to the exceptional stability of the departing N₂ molecule, which acts as an excellent leaving group. lkouniv.ac.inmasterorganicchemistry.com This stability allows for its use in a wide range of subsequent functionalization reactions. nih.govijprajournal.com

Aryl Radical: The single-electron transfer from Cu(I) to the diazonium salt in the Sandmeyer reaction generates a highly reactive aryl radical intermediate. byjus.commasterorganicchemistry.com The formation of this radical is supported by the observation of side products such as biaryls, which arise from radical dimerization. wikipedia.org The transition state for this step involves the interaction between the diazonium salt and the copper catalyst, leading to the irreversible loss of dinitrogen gas.

Kinetic and Thermodynamic Aspects of Reactions Related to the Compound

While specific kinetic and thermodynamic data for reactions involving this compound are not available, general principles governing the relevant reaction types can be discussed.

Kinetics of SNAr: The rate of nucleophilic aromatic substitution is highly dependent on several factors. The reaction is typically second order, depending on the concentration of both the aryl substrate and the nucleophile. The rate is significantly increased by the presence of strong electron-withdrawing groups (like -CN and -COOH) ortho and para to the leaving group, as these stabilize the rate-determining transition state leading to the Meisenheimer complex. nih.govhud.ac.uk The nature of the leaving group also affects the rate; for activated systems where the attack of the nucleophile is the rate-determining step, the order of reactivity is generally F > Cl > Br > I, because fluorine's high electronegativity strongly activates the ring towards nucleophilic attack. nih.govrsc.org

Thermodynamics of SNAr: These reactions are generally thermodynamically favorable, driven by the formation of a stable aromatic ether product from a highly activated aryl halide.

Kinetics and Thermodynamics of the Sandmeyer Reaction: The rate of the Sandmeyer reaction is influenced by temperature and the concentration of the copper catalyst. wordpress.com The decomposition of the diazonium salt is the key step. The reaction is highly exothermic and thermodynamically driven by the formation of the extremely stable dinitrogen molecule (N₂), which is a major contributing factor to the reaction's irreversibility. wordpress.com Careful temperature control is often necessary to prevent unwanted side reactions or explosive decomposition of the diazonium salt.

Catalytic Systems and Their Role in Benzoic Acid Derivative Synthesis

Catalysis is central to the efficient and selective synthesis of complex benzoic acid derivatives.

Copper Catalysis in the Sandmeyer Reaction: Copper(I) salts, particularly CuCN for cyanation, are the quintessential catalysts/reagents for the Sandmeyer reaction. wikipedia.orggeeksforgeeks.org The Cu(I) species facilitates the reductive cleavage of the C-N bond of the diazonium salt via a single-electron transfer, generating the key aryl radical intermediate. byjus.com The copper catalyst is regenerated in the final step of the radical chain mechanism. Modern methods have developed more efficient catalytic systems, sometimes using a mixture of Cu(I) and Cu(II) with ligands like 1,10-phenanthroline (B135089) to improve yields and reaction conditions. nih.govresearchgate.net

Palladium and Copper Catalysis in Diaryl Ether Synthesis: As mentioned, both palladium and copper complexes are widely used to catalyze the formation of the diaryl ether linkage. lookchem.com

Palladium-based systems , like those used in the Buchwald-Hartwig reaction, often employ bulky, electron-rich phosphine ligands. nih.govacs.org These ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle, allowing the reaction to proceed under milder conditions and with a broader substrate scope than traditional methods. acs.org

Copper-based systems for the Ullmann condensation have also seen significant improvement. The use of ligands such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can accelerate the reaction, allowing for lower temperatures and catalytic amounts of copper. beilstein-journals.orgprinceton.edu

Ruthenium Catalysis for C-H Functionalization: While not a direct synthesis of the title compound, recent advances in catalysis show the power of other transition metals. Ruthenium catalysts, for example, have been developed for the direct C-H arylation of benzoic acids. nih.govd-nb.infonih.govrsc.org In these reactions, the carboxylic acid group acts as a directing group, guiding the catalyst to functionalize the ortho C-H bond. This highlights the ongoing development of catalytic systems that offer novel and more direct routes to substituted benzoic acid derivatives.

The table below summarizes common catalytic systems used in the synthesis of precursors and analogues of the title compound.

| Transformation | Catalytic System | Role of Catalyst | Typical Conditions |

|---|---|---|---|

| Sandmeyer Cyanation | CuCN or Cu(I)/Cu(II) with ligands | Facilitates single-electron transfer to diazonium salt, generating an aryl radical. | Aqueous solution, often at low to room temperature. |

| Ullmann Diaryl Ether Synthesis | CuI with ligands (e.g., N,N-dimethylglycine) | Forms a copper phenoxide intermediate and facilitates C-O coupling. | Polar solvents (e.g., DMF, NMP), elevated temperatures (90-200°C). |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands | Catalyzes cross-coupling of aryl halide and phenol via an oxidative addition/reductive elimination cycle. | Anhydrous solvents (e.g., toluene), base (e.g., Cs₂CO₃), 80-110°C. |

| Oxidation of Methylarene | KMnO₄, RuCl₃/NaIO₄ | Oxidizes a methyl group on the aromatic ring to a carboxylic acid. | Aqueous, often basic or acidic conditions, elevated temperatures. |

Advanced Molecular Design and Interaction Studies for Potential Bioactive Analogues of 3 Cyano 4 2 Fluorophenoxy Benzoic Acid

Lead Compound Identification and Optimization Strategies for Novel Chemical Entities

The identification of a suitable lead compound is a foundational step in the drug discovery pipeline, providing a starting point for the development of new therapeutic agents. numberanalytics.com A lead compound is a chemical entity that demonstrates desired biological activity against a specific target and possesses a molecular structure amenable to chemical modification. numberanalytics.comresearchgate.net 3-Cyano-4-(2-fluorophenoxy)benzoic acid has emerged as a significant scaffold in medicinal chemistry, particularly in the development of modulators for targets like the Farnesoid X Receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. nih.govmdpi.com

Once identified, the lead compound undergoes an iterative process of lead optimization. This phase aims to enhance the compound's desirable properties, including potency, target selectivity, and pharmacokinetic characteristics, while minimizing undesirable traits. danaher.com The optimization cycle involves designing new analogues, synthesizing them, and testing them in biological assays to establish a structure-activity relationship (SAR). numberanalytics.com Strategies for optimizing a lead like this compound often involve the direct chemical manipulation of its functional groups, such as the cyano, fluoro, ether, and carboxylic acid moieties, to improve interactions with the biological target. danaher.com

Rational drug design leverages the understanding of a biological target's structure and its interaction with a ligand to guide the modification of a lead compound. For the this compound scaffold, rational design principles focus on modifying its core structure to improve its fit and binding affinity within the target's active site.

Structure-activity relationship (SAR) studies are central to this process. By systematically altering parts of the molecule, researchers can determine which functional groups are essential for activity. For instance, modifications might explore:

Substitution on the Phenoxy Ring: Altering the position or nature of the fluorine atom or introducing other substituents to explore electronic and steric effects on binding.

Modification of the Benzoic Acid Moiety: Bioisosteric replacement of the carboxylic acid group with other acidic functional groups (like tetrazoles) can modulate acidity, solubility, and cell permeability.

Alterations to the Cyano Group: Replacing the cyano group can influence the molecule's polarity and its potential to form specific interactions, such as hydrogen bonds, within the binding pocket.

The goal is to integrate structural elements that are key for molecular recognition and biological function, thereby enhancing the potency and selectivity of the designed analogues. mdpi.com

Computational chemistry has become an indispensable tool in the hit-to-lead (H2L) and lead optimization (LO) stages of drug discovery. nih.govresearchgate.net These methods predict the interactions between a ligand and its receptor, allowing for the prioritization of which novel analogues to synthesize, thereby reducing costs and timelines. ucl.ac.ukucl.ac.uk For the this compound scaffold, several computational techniques are employed.

Interactive Table 1: Key Computational Methods in Lead Optimization

| Method | Description | Application in Drug Design |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Used to screen virtual libraries of analogues against a target's 3D structure and to predict binding conformations and affinities. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops a mathematical relationship between the chemical structure of a compound and its biological activity. | Helps in predicting the activity of unsynthesized compounds based on their physicochemical properties. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insight into the flexibility of the ligand and receptor. | Used to assess the stability of the ligand-receptor complex and to refine docking results. nih.gov |

| Free Energy Perturbation (FEP) | A rigorous method to calculate the relative binding affinities of two ligands to a common receptor. | Guides lead optimization by accurately predicting how small chemical modifications will impact binding potency. nih.gov |

These computational tools are integrated into workflows to guide the design of new molecules with improved binding affinity, selectivity, and other critical pharmacological properties. ucl.ac.ukspringernature.com

Molecular Interaction Profiling with Model Biological Systems

Understanding how newly designed analogues of this compound interact with their biological target is crucial for validating the design strategy. Molecular interaction profiling involves a suite of biophysical and biochemical assays to characterize the binding events at the molecular level. This process confirms whether the computational predictions translate into real-world affinity and specificity, providing essential feedback for the iterative design cycle.

The binding of a ligand to its target occurs within a specific region known as the binding pocket or active site. The affinity and specificity of this interaction are governed by a network of non-covalent forces. For analogues derived from the this compound core, detailed studies are conducted to map these interactions.

Interactive Table 2: Potential Molecular Interactions for Designed Analogues

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Serine (Ser), Tyrosine (Tyr), Arginine (Arg) |

| Hydrophobic Interactions | Phenyl Rings | Leucine (Leu), Valine (Val), Phenylalanine (Phe) |

| π-π Stacking | Aromatic Rings | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) |

| Halogen Bonding | Fluoro (-F) group | Backbone carbonyls or electron-rich residues |

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. In drug design, achieving high binding specificity is critical. This ensures that the designed analogue binds preferentially to its intended target over other, often structurally related, proteins. Poor specificity can lead to off-target effects.

The optimization of the this compound scaffold involves fine-tuning its structure to maximize interactions with the unique features of the target's binding pocket while creating steric or electronic clashes with the binding pockets of off-targets. For example, adding a bulky group to a specific position on the scaffold might be accommodated by the intended target but clash with a key residue in a related protein, thereby enhancing selectivity. nih.gov This process of engineering specificity is a hallmark of successful lead optimization.

Structure-based drug design (SBDD) is a powerful paradigm that relies on the three-dimensional structural information of the biological target to design new ligands. researchgate.net When applied to the this compound core, SBDD follows an iterative cycle:

Determine the 3D Structure: The structure of the target protein (e.g., FXR) complexed with the lead compound or an analogue is determined, typically by X-ray crystallography.

Analyze Interactions: The precise interactions between the ligand and the binding pocket are analyzed. Unoccupied pockets or areas where binding could be improved are identified.

Design New Analogues: Computational tools are used to design new analogues that are predicted to form stronger or more numerous interactions. For example, a new functional group might be added to the scaffold to form a hydrogen bond with a previously unengaged residue in the pocket.

Synthesize and Test: The most promising designed analogues are synthesized and their biological activity and binding affinity are experimentally measured.

Iterate: The structural information from the new ligand-protein complexes is used to inform the next round of design, continuing the cycle until a compound with the desired profile is achieved.

This methodology allows for the rational and efficient optimization of the this compound core, transforming it from a starting lead into a highly potent and selective preclinical candidate. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 3 Cyano 4 2 Fluorophenoxy Benzoic Acid Research

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 3-Cyano-4-(2-fluorophenoxy)benzoic acid and similar diaryl ethers often relies on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

One promising area is the application of flow chemistry . Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. mdpi.comrsc.orgresearchgate.net For the synthesis of this compound, a key step is the formation of the diaryl ether bond. Flow chemistry could enable the use of high-temperature and high-pressure conditions in a controlled manner, potentially accelerating reaction rates and improving yields for the nucleophilic aromatic substitution or Ullmann-type coupling reactions. mdpi.com Furthermore, multi-step syntheses can be streamlined into a continuous sequence, minimizing the need for isolation and purification of intermediates. rsc.org

Another critical direction is the adoption of green chemistry principles. This includes the use of biocatalysts, such as nitrile hydratases or nitrilases, for the selective hydrolysis of a nitrile precursor to the carboxylic acid. researchgate.net Such enzymatic methods operate under mild conditions and can offer high chemo- and regioselectivity, reducing the need for protecting groups and minimizing waste. researchgate.net Additionally, research into novel catalytic systems for C-O bond formation is crucial. The use of earth-abundant metal catalysts, such as copper nanoparticles, and the development of recyclable catalytic systems can significantly reduce the environmental impact of the synthesis. ontosight.ai Recent advancements in palladium-catalyzed diaryl ether synthesis under mild conditions also present a viable avenue for exploration.

Future synthetic research could focus on the following:

Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the multi-step synthesis of this compound.

Biocatalysis: Investigating the use of enzymes for the selective formation of the carboxylic acid or other key functional groups.

Sustainable Catalysis: Exploring the use of reusable and non-precious metal catalysts for the diaryl ether bond formation.

Alternative Solvents: Investigating the use of greener solvents to replace traditional, more hazardous ones.

| Synthetic Approach | Potential Advantages |

| Flow Chemistry | Improved safety, scalability, and reaction control |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |

| Sustainable Catalysis | Reduced environmental impact, cost-effectiveness |

Application of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. ibm.comresearchgate.net These computational tools can be leveraged to accelerate the design of novel analogs of this compound with enhanced properties and to predict their biological activities and chemical reactivity.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their biological activities. masterorganicchemistry.comnih.gov By training ML algorithms on existing experimental data, these models can predict the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For instance, deep learning models have been successfully used to predict the inhibitory activity of small molecules against specific kinases. wikipedia.org Given that many diaryl ether-containing molecules are kinase inhibitors, this approach is highly relevant.

De Novo Design: Generative deep learning models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large chemical databases to generate novel molecular structures with desired properties. rsc.org These models could be fine-tuned with data on known kinase inhibitors or compounds with similar structural motifs to this compound to design new molecules with a high probability of biological activity.

Reaction Outcome Prediction: Machine learning models are also being developed to predict the outcomes of chemical reactions. nih.gov This could be invaluable in planning the synthesis of novel derivatives, helping chemists to identify the most efficient reaction pathways and avoid those that are likely to fail or produce low yields.

Future computational research directions include:

Development of QSAR models: Building predictive models for the biological activity of this compound analogs.

Generative modeling: Using deep learning to design novel molecules based on the this compound scaffold.

Computational property prediction: Employing computational methods to predict the physicochemical and pharmacokinetic properties of new derivatives.

| AI/ML Application | Potential Impact |

| Predictive Modeling (QSAR) | Prioritization of synthetic targets, reduced experimental costs |

| De Novo Design | Discovery of novel and potent analogs |

| Reaction Outcome Prediction | Optimization of synthetic routes, increased efficiency |

Expanding the Chemical Space Exploration through Combinatorial Synthesis and Virtual Libraries

To fully explore the therapeutic potential of this compound, it is essential to systematically investigate the structure-activity relationships by synthesizing and screening a diverse range of analogs. Combinatorial chemistry and the use of virtual libraries are powerful tools for this purpose.

Combinatorial Synthesis: This approach allows for the rapid synthesis of large numbers of related compounds in a systematic manner. ibm.com For this compound, combinatorial libraries could be generated by varying the substituents on both aromatic rings. For example, a library could be created by reacting a set of substituted phenols with a set of substituted 3-cyano-4-fluorobenzoic acid precursors. This would allow for a comprehensive exploration of the effects of different functional groups on the biological activity of the molecule.

Virtual Libraries and Screening: Before embarking on large-scale synthesis, virtual libraries of compounds based on the this compound scaffold can be generated and screened computationally. mdpi.com Structure-based virtual screening, which involves docking virtual compounds into the binding site of a target protein, can be used to identify molecules with a high predicted binding affinity. acs.org This approach is particularly relevant for targets such as kinases, where crystal structures are often available. wikipedia.org

Fragment-Based Drug Discovery (FBDD): FBDD is another powerful strategy for exploring chemical space. rsc.orgresearchgate.net In this approach, small molecular fragments are screened for binding to the target protein. Hits are then grown or linked together to create more potent lead compounds. The this compound scaffold could be deconstructed into key fragments, which could then be used to screen for novel interactions with a target protein.

Key future research activities in this area include:

Design and synthesis of focused combinatorial libraries: To systematically probe structure-activity relationships.

Creation and screening of large virtual libraries: To identify promising new analogs for synthesis.

Application of fragment-based approaches: To discover novel binding modes and interactions.

| Chemical Space Exploration | Methodology |

| Combinatorial Synthesis | Parallel synthesis of diverse analogs |

| Virtual Screening | Computational docking of virtual libraries |

| Fragment-Based Design | Identification and optimization of key binding fragments |

In-depth Mechanistic Understanding of Complex Reaction Systems Involving the Compound

A deeper understanding of the reaction mechanisms involved in the synthesis and potential biological activity of this compound is crucial for optimizing its synthesis and designing more effective analogs.

Mechanistic Studies of Diaryl Ether Formation: The formation of the diaryl ether bond is a key step in the synthesis of this compound. While several methods exist for this transformation, the precise mechanisms can be complex and are often not fully understood. Future research could employ a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational modeling (e.g., density functional theory calculations) to elucidate the mechanisms of the Ullmann condensation and palladium-catalyzed C-O cross-coupling reactions used to synthesize this class of molecules. researchgate.netresearchgate.net A better understanding of these mechanisms could lead to the development of more efficient and selective catalysts.

Computational Studies of Reaction Pathways: Theoretical calculations can provide valuable insights into the energetics of different reaction pathways, helping to explain observed regioselectivity and reactivity. rsc.org For example, computational studies could be used to investigate the mechanism of nucleophilic aromatic substitution on the fluorinated benzoic acid ring, providing a rationale for the observed reactivity patterns.

Probing Enzyme-Inhibitor Interactions: If this compound is found to be a potent enzyme inhibitor, detailed mechanistic studies of its interaction with the target enzyme will be essential. This could involve a combination of structural biology (e.g., X-ray crystallography of the enzyme-inhibitor complex), biophysical techniques, and computational simulations to understand the key binding interactions and the mechanism of inhibition. nih.gov

Future research in this area should focus on:

Detailed kinetic and computational studies: Of the key bond-forming reactions in the synthesis of this compound.

Investigation of reaction intermediates: To gain a more complete picture of the reaction pathways.

Elucidation of the molecular mechanism of biological action: Through structural and computational studies.

| Research Area | Focus |

| Synthetic Reaction Mechanisms | Understanding catalyst behavior and reaction pathways |

| Computational Chemistry | Modeling transition states and reaction energetics |

| Biochemical Mechanisms | Elucidating enzyme-inhibitor interactions |

Q & A

Q. What are the optimal synthetic routes for 3-Cyano-4-(2-fluorophenoxy)benzoic acid, and how can reaction conditions be optimized for high purity?

A multi-step synthesis is typically employed:

- Step 1 : Nitration of the benzoic acid precursor to introduce nitro groups.

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation or other reducing agents.

- Step 3 : Cyanation via a Sandmeyer reaction, involving diazotization followed by treatment with a cyanide source.

- Step 4 : Introduction of the 2-fluorophenoxy group via nucleophilic aromatic substitution or coupling reactions. Reaction conditions (temperature, solvent, catalysts) must be rigorously controlled to minimize side products. For example, using anhydrous solvents and inert atmospheres improves yield .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR can confirm substituent positions and purity (e.g., aromatic proton splitting patterns and cyano group absence in proton spectra) .

- LC-MS : Validates molecular weight and purity, with protocols optimized for benzoic acid derivatives .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, critical for unambiguous confirmation of substituent geometry .

Q. What are the primary biological screening applications of this compound in early-stage research?

- Enzyme Inhibition : The cyano and fluorophenoxy groups enhance interactions with active sites of kinases or proteases, making it a candidate for inhibitor design .

- Antimicrobial/Anticancer Screening : Structural analogs show activity in preliminary assays, suggesting utility in target validation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., cyano vs. fluoro) influence the compound’s reactivity in nucleophilic aromatic substitution?